dADP trianion
Description
2'-Deoxyadenosine 5'-diphosphate trianion (dADP³⁻) is a deoxyribonucleotide derivative critical in DNA biosynthesis and cellular metabolism. Structurally, dADP consists of adenine linked to a deoxyribose sugar (lacking the 2'-hydroxyl group) and two phosphate groups, which confer a -3 charge in its trianionic form under physiological conditions . Unlike its ribose-containing counterpart ADP, dADP³⁻ is primarily involved in deoxyribonucleotide metabolism, serving as an intermediate in the biosynthesis of 2'-deoxyadenosine triphosphate (dATP) via enzymatic phosphorylation . Its unique charge and structural properties influence its interactions with enzymes such as ribonucleotide reductase (RNR) and nucleoside diphosphate kinase (NDK), making it a key molecule in nucleotide regulation and DNA replication .
Properties
Molecular Formula |
C10H12N5O9P2-3 |
|---|---|
Molecular Weight |
408.18 g/mol |
IUPAC Name |
[[(2R,3S,5R)-5-(6-aminopurin-9-yl)-3-hydroxyoxolan-2-yl]methoxy-oxidophosphoryl] phosphate |
InChI |
InChI=1S/C10H15N5O9P2/c11-9-8-10(13-3-12-9)15(4-14-8)7-1-5(16)6(23-7)2-22-26(20,21)24-25(17,18)19/h3-7,16H,1-2H2,(H,20,21)(H2,11,12,13)(H2,17,18,19)/p-3/t5-,6+,7+/m0/s1 |
InChI Key |
DAEAPNUQQAICNR-RRKCRQDMSA-K |
Isomeric SMILES |
C1[C@@H]([C@H](O[C@H]1N2C=NC3=C(N=CN=C32)N)COP(=O)([O-])OP(=O)([O-])[O-])O |
Canonical SMILES |
C1C(C(OC1N2C=NC3=C(N=CN=C32)N)COP(=O)([O-])OP(=O)([O-])[O-])O |
Synonyms |
deoxyadenosine diphosphate deoxyadenosine diphosphate magnesium salt |
Origin of Product |
United States |
Comparison with Similar Compounds
Structural and Chemical Properties
dADP³⁻ (chemical formula: C₁₀H₁₅N₅O₉P₂; molecular weight: 411.20 g/mol) is distinguished by:
- Deoxyribose backbone : Absence of the 2'-hydroxyl group compared to ADP, reducing hydrogen-bonding capacity .
- Phosphate groups : Two phosphate moieties contribute to its trianionic charge at neutral pH, enhancing solubility in aqueous environments.
- Basicity : Strongly alkaline due to the adenine moiety and phosphate charges .
Functional Comparison with Similar Compounds
Comparison with Adenosine Diphosphate (ADP²⁻)
- Key finding : ADP inhibits surfactant protein D (SP-D) binding to mannan more effectively than dADP³⁻ (p < 0.05), highlighting the impact of the 2'-OH group on molecular interactions .
Comparison with 2'-Deoxyadenosine Triphosphate (dATP⁴⁻)
- Key finding : dATP⁴⁻ inhibits RNR 10-fold more effectively than dADP³⁻, emphasizing the importance of the third phosphate group in enzyme binding .
Comparison with Other Deoxynucleotides (e.g., dGDP³⁻, dCDP³⁻)
- Base specificity : While dADP³⁻, dGDP³⁻, and dCDP³⁻ share structural similarities (deoxyribose + diphosphate), their adenine, guanine, and cytosine bases confer distinct roles in DNA synthesis and enzyme specificity.
- Kinase substrate efficiency : Adenylate kinase (AdK) phosphorylates dADP³⁻ to dATP⁴⁻ at 46% of the rate observed for ADP²⁻ phosphorylation, underscoring substrate preference for ribose-containing nucleotides .
Enzymatic Interactions and Inhibition Profiles
Enzyme Kinetics and Inhibition
| Enzyme | Substrate | Vₘₐₓ (µmol/min/mg) | Kₘ (µM) | IC₅₀ (vs. dATP) |
|---|---|---|---|---|
| NDK | dADP³⁻ | 193–232 | 1138–1400 | >10× higher |
| RNR | dADP³⁻ | N/A | N/A | ~10× higher |
- NDK activity : dADP³⁻ exhibits lower catalytic efficiency (Vₘₐₓ/Kₘ = ~0.17–0.20) compared to ATP/ADP, likely due to charge and structural differences .
- Contradiction : Earlier studies reported efficient phosphorylation of dADP³⁻ by AdK, but recent evidence suggests poor substrate compatibility .
Analytical Detection Methods
- HPLC : Quantifies dADP³⁻ levels in cell lysates with high precision (RSD <7.6%) .
- Mass spectrometry (MS) : Differentiates dADP³⁻ (m/z 411.20) from ADP (m/z 427.20) based on molecular weight .
- NMR : Identifies structural features (e.g., absence of 2'-OH) via chemical shifts in ¹H and ³¹P spectra .
Research Findings and Clinical Relevance
- Cancer metabolism: Reduced dADP³⁻ levels in small-cell lung carcinoma (SCLC) correlate with impaired tumor growth, highlighting its role in nucleotide pool regulation .
Q & A
Q. How can researchers validate molecular dynamics (MD) simulations of this compound’s conformational flexibility?
- Methodological Answer : Cross-validate simulations with NMR relaxation data (T1, T2) or small-angle X-ray scattering (SAXS). Focus on key torsion angles (e.g., glycosidic bond rotation) and compare with crystallographic B-factors from Protein Data Bank (PDB) entries .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
